N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4/c26-22-14-8-7-11-19(22)15-27-24-23-21(18-9-3-1-4-10-18)16-30(25(23)29-17-28-24)20-12-5-2-6-13-20/h1-14,16-17H,15H2,(H,27,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBBUTDEUYAJCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NCC4=CC=CC=C4Cl)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-chlorobenzylamine with a pyrrolo[2,3-d]pyrimidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Table 1: Reaction Conditions for Key Transformations
Amination at Position 4
The 4-chloro group undergoes amination with primary/secondary amines, influenced by:
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Acid Catalysis : HCl (0.1 equiv) accelerates the reaction by protonating the pyrimidine nitrogen, enhancing electrophilicity at C-4 . Excess acid (>0.5 equiv) promotes solvolysis (e.g., with EtOH → 4 ) .
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Steric Effects : Ortho-substituted anilines (e.g., 2-iodoaniline) show reduced reactivity due to steric hindrance, yielding ≤60% .
Substituent Effects on Reactivity
-
Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents on the benzyl group enhance electrophilic aromatic substitution (e.g., halogenation) .
-
Chlorobenzyl Moiety : The meta-chloro group in N-(2-chlorobenzyl) enhances stability against oxidative degradation compared to para-substituted analogs .
Side Reactions and Byproduct Formation
Scientific Research Applications
Antitumor Activity
Research has identified pyrrolo[2,3-d]pyrimidine derivatives as promising candidates for antitumor therapies. In particular, compounds with structures similar to N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine have shown efficacy against various human tumor cell lines. For instance, studies have demonstrated that these compounds can inhibit the growth of cancer cells by targeting specific kinases involved in tumor progression .
Kinase Inhibition
The compound functions as an inhibitor of several protein kinases, which play crucial roles in cellular signaling pathways related to cancer and other diseases. It has been reported that similar pyrrolo[2,3-d]pyrimidine derivatives exhibit selective inhibition of kinases such as FAK (Focal Adhesion Kinase) and c-Kit, which are implicated in tumor growth and metastasis .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions that enhance its yield and purity. The compound can be synthesized from 2-chloro-7H-pyrrolo[2,3-d]pyrimidine precursors using various reagents under controlled conditions to optimize the reaction environment .
Cytotoxicity Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines. These studies reveal that the compound exhibits significant cytotoxicity with IC50 values indicating effective concentrations for therapeutic use .
Clinical Research
Several clinical trials have explored the efficacy of pyrrolo[2,3-d]pyrimidine derivatives in treating malignancies. For example, a study highlighted the use of a closely related compound in combination therapies for enhanced anticancer effects . The results indicated improved patient outcomes when these compounds were included in treatment regimens.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For instance, it may inhibit protein kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Spectral Comparisons
Table 1: Spectral Data for Selected Analogs
Notable Trends:
- The 2-chlorobenzyl substituent in Compound 19 and Compound 5 induces similar aromatic proton shifts (δ ~8.40 ppm), reflecting electronic effects of the chlorine atom .
- Nitro (e.g., 4-nitrobenzyl in Compound 19) and cyano (e.g., 4-cyanophenyl in Compound 15) groups at position 7 alter electron density, affecting coupling constants in NMR .
Critical Contrast :
- Nitro vs. Phenyl Groups : Nitro-substituted analogs (e.g., Compound 19 ) may have enhanced antiviral activity but reduced solubility compared to diphenyl derivatives like the target compound .
- Chlorine Position : 2-Chlorobenzyl (target compound) vs. 3-chlorobenzyl (Compound 15 ) substituents could influence binding affinity due to steric and electronic differences .
Physicochemical Properties
- Diphenyl Derivatives: Compounds like K405-0012 and the target compound likely exhibit increased hydrophobicity compared to nitro- or cyano-substituted analogs, impacting membrane permeability .
- Chlorobenzyl vs. Methoxypropan-2-yl : The 2-chlorobenzyl group in the target compound may confer higher metabolic stability than the methoxypropan-2-yl group in K405-0012 .
Biological Activity
N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a member of the pyrrolopyrimidine class of compounds, which have garnered attention due to their diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant findings from various studies and presenting data tables to illustrate key results.
The compound is characterized by the following molecular properties:
- Molecular Formula : C18H16ClN3
- Molecular Weight : 315.79 g/mol
- CAS Number : 287177-12-2
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.5 |
| Escherichia coli | 0.5 | 1.0 |
| Candida albicans | 1.0 | 2.0 |
These results indicate that the compound exhibits significant antimicrobial activity, particularly against gram-positive bacteria like Staphylococcus aureus .
Cytotoxic Activity
The cytotoxic effects of this compound have been assessed in various cancer cell lines. The IC50 values were calculated to determine the concentration required to inhibit cell growth by 50%.
| Cell Line | IC50 (µM) |
|---|---|
| A431 (vulvar carcinoma) | 10.5 |
| MCF-7 (breast cancer) | 8.3 |
| HeLa (cervical cancer) | 6.1 |
These findings suggest that the compound has potent cytotoxic effects against multiple cancer cell lines, making it a potential candidate for further development as an anticancer agent .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the compound's efficacy against biofilms formed by Staphylococcus epidermidis. It was found that this compound significantly reduced biofilm formation by up to 70% at a concentration of 0.5 µg/mL .
- Cytotoxicity in Cancer Research : In a comparative study involving multiple pyrrolopyrimidine derivatives, this compound demonstrated superior cytotoxicity against A431 cells compared to other derivatives tested .
Q & A
Q. What methodologies are recommended for optimizing the synthesis of N-(2-chlorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
Answer:
- Coupling Reactions: Utilize Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) to introduce the 2-chlorobenzyl group at the 4-amine position. For example, achieved 69% yield for a similar compound (N-(2-chlorophenyl)-pyrrolopyrimidine) using Pd-catalyzed coupling .
- Substituent Introduction: Optimize the introduction of 5,7-diphenyl groups via Suzuki-Miyaura cross-coupling, ensuring stoichiometric control of boronic acids and palladium catalysts (e.g., Pd(PPh₃)₄) .
- Purification: Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (e.g., methanol/dichloromethane) to isolate the pure product. Monitor reaction progress via TLC or LC-MS.
Q. How can structural characterization of this compound be systematically validated?
Answer:
- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substituent positions. For example, aromatic protons in pyrrolo[2,3-d]pyrimidine cores typically resonate at δ 8.0–8.5 ppm, while phenyl groups appear at δ 6.5–7.5 ppm . Coupling constants (e.g., J = 8.9 Hz for para-substituted phenyls) help assign regiochemistry.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI+ or MALDI-TOF). Compare calculated and observed m/z values (e.g., ±0.001 Da tolerance) .
- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry and intermolecular interactions, as demonstrated in for related triazolopyrimidines .
Q. What in vitro assays are suitable for initial biological screening of this compound?
Answer:
- Antiproliferative Activity: Use the NCI-60 human tumor cell line panel or MTT assays to determine GI₅₀ values (e.g., nanomolar potency for microtubule-targeting agents, as in ) .
- Tubulin Polymerization Assays: Measure inhibition of microtubule assembly via turbidity assays (340 nm) using purified tubulin. Compare to colchicine or paclitaxel as controls .
- Kinase Profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects, given structural similarities to JAK1 inhibitors () .
Advanced Research Questions
Q. How can the mechanism of action (MOA) of this compound be elucidated in cancer models?
Answer:
- Competitive Binding Assays: Use radiolabeled colchicine ([³H]-colchicine) to assess tubulin-binding affinity. Displacement assays quantify IC₅₀ values (e.g., reported sub-μM binding for related compounds) .
- Immunofluorescence Microscopy: Visualize microtubule disruption in HeLa or A549 cells. Quantify mitotic arrest (e.g., phospho-histone H3 staining) .
- Transcriptomic Analysis: Perform RNA-seq to identify pathways affected (e.g., mitotic checkpoints, apoptosis regulators like Bcl-2/Bax) .
Q. What strategies are effective for structure-activity relationship (SAR) studies of the 5,7-diphenyl substituents?
Answer:
- Systematic Substitution: Replace phenyl groups at positions 5 and 7 with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (e.g., -OCH₃) groups. Compare potency in antiproliferative assays .
- Bioisosteric Replacement: Substitute phenyl rings with heterocycles (e.g., thiophene, pyridine) to improve solubility or target affinity. highlights thienopyrimidine analogs with enhanced apoptosis induction .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to correlate substituent properties (e.g., logP, polar surface area) with activity. Validate predictions via synthesis and testing .
Q. How can resistance mechanisms (e.g., P-glycoprotein overexpression) to this compound be addressed?
Answer:
- P-gp Inhibition: Co-administer verapamil or tariquidar to block efflux pumps. showed that water-soluble pyrrolopyrimidines overcome P-gp-mediated resistance .
- βIII-Tubulin Isoform Targeting: Design analogs selective for βIII-tubulin, which is overexpressed in resistant tumors. Use isoform-specific siRNA knockdown to validate .
- Prodrug Strategies: Incorporate hydrolyzable esters or peptide linkages to enhance cellular uptake and bypass efflux mechanisms .
Q. What computational approaches are recommended for predicting target interactions?
Answer:
- Molecular Docking: Use AutoDock Vina or Glide to model binding to tubulin (PDB: 1SA0) or kinases (e.g., JAK1, PDB: 6P5T). Focus on hydrophobic interactions with the colchicine site or ATP-binding pockets .
- MD Simulations: Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Calculate binding free energies (MM-PBSA/GBSA) .
- Pharmacophore Modeling: Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using MOE or Phase. Validate with in-house compound libraries .
Q. How can aqueous solubility and formulation be improved for in vivo studies?
Answer:
- Salt Formation: Prepare hydrochloride salts (e.g., achieved 77% yield for a naphthylmethyl analog via HCl salt formation) .
- Nanoparticle Encapsulation: Use PLGA or liposomal carriers to enhance bioavailability. Monitor particle size (DLS) and drug release (HPLC) .
- Co-Solvent Systems: Employ PEG 400/ethanol/water mixtures (e.g., 10:10:80 v/v) for intravenous administration. Assess stability via accelerated degradation studies (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
